A Technical Guide to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol: A Versatile Scaffold for Drug Discovery
A Technical Guide to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (CAS Number: 1823542-87-5), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, its structural components are rooted in the well-established and biologically active thieno[3,2-d]pyrimidine scaffold. This guide will delve into the foundational chemistry of this scaffold, propose a robust synthetic pathway for the title compound, and explore its potential applications based on the rich history of its analogs.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered substantial interest from medicinal chemists. This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.
Derivatives of thieno[3,2-d]pyrimidine have been extensively investigated and have shown promise as:
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Anticancer Agents: These compounds have been designed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] By inhibiting CDKs, these molecules can arrest the proliferation of cancer cells. Furthermore, some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.
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Sirtuin Inhibitors: Sirtuins are a class of enzymes that play a critical role in cellular processes like aging, metabolism, and DNA repair. Potent inhibitors of SIRT1, SIRT2, and SIRT3 have been developed based on the thieno[3,2-d]pyrimidine scaffold.[2]
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Bioisosteric Analogs: The thieno[3,2-d]pyrimidine core can serve as a bioisostere for other aromatic systems, such as quinazolines, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of known bioactive molecules.[3]
The subject of this guide, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, incorporates key features that make it a valuable asset for further drug discovery efforts. The iodo group at the 7-position provides a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methyl group at the 2-position and the hydroxyl group at the 4-position (which can exist in its tautomeric keto form) also offer opportunities for structural modification to optimize biological activity and physicochemical properties.
Physicochemical Properties and Data Presentation
While extensive experimental data for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is not yet widely published, its basic properties can be calculated or inferred from its structure.
| Property | Value | Source |
| CAS Number | 1823542-87-5 | Internal |
| Molecular Formula | C₇H₅IN₂OS | MolCore[4] |
| Molecular Weight | 308.09 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred |
Proposed Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
A plausible synthetic route to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol can be designed based on established methods for the synthesis of the thieno[3,2-d]pyrimidine core. A common and effective strategy involves the cyclization of a substituted 3-aminothiophene-2-carboxylate.
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Intermediate A)
This initial step utilizes the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
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To a stirred solution of ethyl cyanoacetate and acetaldehyde in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).
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Heat the reaction mixture under reflux for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Step 2: Synthesis of Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate (Intermediate B)
This step involves the regioselective iodination of the thiophene ring.
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Dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
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Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
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Quench the reaction by adding an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate.
Step 3: Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
The final step is the cyclization of the aminothiophene intermediate to form the pyrimidinone ring.
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Heat a mixture of Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate and formamide at a high temperature (e.g., 180-200 °C) for several hours.
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Monitor the reaction by TLC.
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After cooling to room temperature, add water to the reaction mixture to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | - A singlet corresponding to the methyl group protons (around 2.5 ppm).- A singlet for the proton on the thiophene ring.- A broad singlet for the N-H proton of the pyrimidinone ring (may be exchangeable with D₂O).- A signal for the hydroxyl proton in the enol tautomer. |
| ¹³C NMR Spectroscopy | - Resonances for the methyl carbon, the carbons of the thienopyrimidine core, and the carbonyl carbon. The carbon bearing the iodine atom will show a characteristic shift. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 308.09. The isotopic pattern will be characteristic of an iodine-containing compound. |
| Infrared (IR) Spectroscopy | - A characteristic C=O stretching frequency for the pyrimidinone ring (around 1650-1700 cm⁻¹).- N-H and O-H stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
Applications in Drug Discovery and Development
The strategic placement of the iodine atom on the thieno[3,2-d]pyrimidine scaffold of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol makes it a highly attractive building block for the synthesis of more complex molecules through various transition metal-catalyzed cross-coupling reactions.
Caption: Potential drug discovery workflow utilizing 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.
This versatility allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core, which is a cornerstone of modern medicinal chemistry. By introducing a variety of substituents at the 7-position, researchers can modulate the compound's steric and electronic properties to enhance its binding affinity and selectivity for a specific biological target.
Given the known activities of related thieno[3,2-d]pyrimidines, this compound is a prime candidate for derivatization and screening in assays for:
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Kinase Inhibition: The synthesized library of derivatives can be screened against a panel of kinases to identify novel inhibitors for cancer therapy.
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Antiproliferative Activity: Cellular assays using various cancer cell lines can be employed to assess the anticancer potential of the new compounds.[1]
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Enzyme Inhibition: Screening against enzymes like sirtuins could lead to the discovery of new therapeutic agents for metabolic or age-related diseases.[2]
Conclusion
7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a promising, yet underexplored, chemical entity. Its thieno[3,2-d]pyrimidine core is a well-validated scaffold in drug discovery, and the presence of a reactive iodine handle provides a gateway to a vast chemical space. The synthetic route proposed in this guide offers a practical approach to accessing this valuable building block. As the fields of medicinal chemistry and drug development continue to evolve, the strategic use of such versatile intermediates will be paramount in the quest for novel and effective therapeutics.
References
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
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Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
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Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. MDPI. [Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
